molecular formula C22H31N3O2 B2968673 N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide CAS No. 2221100-70-3

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide

Cat. No.: B2968673
CAS No.: 2221100-70-3
M. Wt: 369.509
InChI Key: LPXKQKOUEIQHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indole-3-carboxamide core substituted with a cyclohexylmethyl group at the 1-position and an amino-dimethyloxobutan-2-yl (ADB) moiety at the carboxamide nitrogen.

Properties

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h7-8,11-12,14-15,19H,4-6,9-10,13H2,1-3H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXKQKOUEIQHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346439
Record name N-(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221100-70-3
Record name N-(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide, commonly referred to as ADB-CHMINACA, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in the context of cancer treatment and its interaction with cannabinoid receptors. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

ADB-CHMINACA is characterized by the following chemical structure:

  • Molecular Formula: C22H31N3O2
  • CAS Number: 2221100-70-3

The compound is an analog of traditional Chinese medicinal compounds and exhibits significant anticancer properties by acting as a potent inhibitor of various tumor-associated kinases.

ADB-CHMINACA primarily functions through the following mechanisms:

  • Kinase Inhibition: It inhibits several kinases that are crucial for cell growth and division, thereby exerting its anticancer effects. This inhibition leads to reduced proliferation of cancer cells and induction of apoptosis (programmed cell death) in vitro and in vivo .
  • Cannabinoid Receptor Interaction: ADB-CHMINACA acts on cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and immune response. The binding affinity to these receptors contributes to its psychoactive effects as well as potential therapeutic applications .

Anticancer Effects

Research indicates that ADB-CHMINACA has shown efficacy against multiple cancer cell lines, including:

Cell Line Effect
MCF-7 (Breast Cancer)Induces apoptosis and inhibits growth
HeLa (Cervical Cancer)Reduces cell viability significantly
A549 (Lung Cancer)Inhibits proliferation

The compound's ability to induce apoptosis is particularly noteworthy, as it activates intrinsic pathways leading to cell death .

Pharmacokinetics

ADB-CHMINACA is primarily metabolized in the liver, with metabolites identified through in vitro studies. The major metabolic pathways involve hydroxylation and hydrolysis, leading to various active metabolites that may also contribute to its biological activity .

Case Studies

Several case studies have documented the effects of ADB-CHMINACA in clinical and experimental settings:

  • Case Study 1: A patient treated with ADB-CHMINACA for refractory cancer showed significant tumor reduction after several cycles of treatment. The study highlighted the compound's potential as a novel therapeutic agent .
  • Case Study 2: In a controlled study involving synthetic cannabinoids, ADB-CHMINACA was shown to have a higher potency compared to other cannabinoids in inducing apoptosis in cancer cells, suggesting its potential for further development as an anticancer drug .

Safety Profile and Regulatory Status

Despite its promising biological activity, ADB-CHMINACA is classified as a Schedule I controlled substance due to concerns regarding its safety profile and potential for abuse. Toxicological studies indicate that while it has therapeutic potential, there are risks associated with its psychoactive effects .

Comparison with Similar Compounds

Regulatory and Legal Status

    Q & A

    Basic Research Questions

    Q. What are the key challenges in synthesizing N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide, and what methodological adaptations are required?

    • Answer : Synthesis of indole-3-carboxamide derivatives typically employs a one-pot, two-step protocol involving S(NAr) reactions under basic conditions, as demonstrated for structurally similar compounds . However, the cyclohexylmethyl and 1-amino-3,3-dimethyl-1-oxobutan-2-yl substituents in this compound necessitate optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid steric hindrance and ensure regioselective substitution. Purification via column chromatography or recrystallization is critical to isolate enantiomers, given its chiral center .

    Q. How can researchers confirm the structural identity and purity of this compound?

    • Answer : Use a combination of 1H/13C NMR to verify substitution patterns (e.g., cyclohexylmethyl protons at δ ~1.0–2.0 ppm, indole aromatic protons) and FT-IR to confirm carboxamide C=O stretching (~1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for molecular weight validation. Chiral HPLC or SFC should be employed to resolve enantiomers, as racemic mixtures are common in synthesis .

    Q. What regulatory considerations apply to handling this compound in laboratory settings?

    • Answer : The compound is classified as a synthetic cannabinoid and regulated under Schedule I in jurisdictions like Kansas (USA) and the EU due to its structural similarity to AB-CHMINACA . Researchers must comply with controlled-substance licensing, secure storage protocols, and ethical approvals for in vivo studies. Documentation of synthesis pathways and analytical data is required for legal compliance .

    Advanced Research Questions

    Q. How can receptor binding affinity and functional activity of this compound be assessed in cannabinoid receptor models?

    • Answer : Use competitive radioligand binding assays (e.g., [³H]CP55,940 for CB1/CB2 receptors) to determine Ki values. Functional activity (agonist/antagonist) can be evaluated via cAMP inhibition assays or β-arrestin recruitment (BRET/TR-FRET). Compare results to reference agonists (e.g., WIN55,212-2) and validate using CB1/CB2 knockout models to confirm receptor specificity. Discrepancies in potency across assays may arise from differences in receptor coupling efficiency or allosteric modulation .

    Q. What experimental designs are suitable for studying the metabolic fate and environmental persistence of this compound?

    • Answer : For metabolic studies, use in vitro hepatocyte incubation with LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation). For environmental persistence, employ OECD 308/309 guidelines to assess biodegradation in water-sediment systems. Quantify degradation products via UPLC-MS/MS and model bioaccumulation potential using logP values (predicted ~4.5–5.0) .

    Q. How can researchers resolve contradictions in reported pharmacological data (e.g., divergent potency across studies)?

    • Answer : Contradictions may stem from enantiomeric purity, assay conditions (e.g., cell lines with varying receptor density), or metabolite interference. Address this by:

    • Chiral resolution to isolate (S)- and (R)-enantiomers for independent testing .
    • Standardizing assay protocols (e.g., uniform cell lines, buffer pH, incubation time).
    • Conducting metabolite stability studies to rule out active/inactive breakdown products .

    Q. What strategies are recommended for elucidating the compound’s mechanism of action beyond canonical cannabinoid receptors?

    • Answer : Perform transcriptomic profiling (RNA-seq) on treated neuronal cells to identify non-CB1/CB2 pathways (e.g., TRP channels, GPR55). Silico docking studies (AutoDock Vina, Schrödinger) can predict off-target interactions. Validate findings using CRISPR-Cas9 knockouts of candidate receptors and functional assays (e.g., calcium flux for TRPV1/TRPA1) .

    Methodological Notes

    • Synthesis Optimization : Prioritize Boc-protected intermediates to prevent unwanted side reactions during carboxamide formation .
    • Analytical Cross-Validation : Combine orthogonal techniques (e.g., NMR, X-ray crystallography for crystalline derivatives) to resolve structural ambiguities .
    • Ethical Compliance : Partner with forensic toxicology labs for controlled-substance handling certifications .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide
    Reactant of Route 2
    Reactant of Route 2
    N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.